Bicyclo[3.1.0]hexan-3-ylmethanol

Catalog No.
S12789245
CAS No.
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
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Bicyclo[3.1.0]hexan-3-ylmethanol

Product Name

Bicyclo[3.1.0]hexan-3-ylmethanol

IUPAC Name

3-bicyclo[3.1.0]hexanylmethanol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2

InChI Key

UPIIUAPEQOCMGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2)CO

Bicyclo[3.1.0]hexan-3-ylmethanol is a bicyclic organic compound characterized by a unique structure consisting of a three-membered cyclopropane ring fused to a five-membered cyclopentane ring. This compound exhibits significant ring strain, which contributes to its unique chemical properties and reactivity patterns. The presence of the hydroxyl group at the 3-position further enhances its potential for various

, including:

  • Oxidation: This compound can be oxidized to form various derivatives, particularly using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can also be reduced to yield corresponding alcohols, commonly employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in substitution reactions, particularly at the carbon atoms adjacent to the hydroxyl group, allowing for the introduction of various functional groups.

Bicyclo[3.1.0]hexan-3-ylmethanol exhibits notable biological activities, primarily due to its structural characteristics that allow it to interact with biological targets effectively. It has been shown to influence cell signaling pathways and gene expression, which can lead to apoptosis in certain cancer cell lines by modulating pro-apoptotic and anti-apoptotic gene expression. Additionally, its interaction with cytochrome P450 enzymes suggests potential implications in drug metabolism and pharmacokinetics, making it a compound of interest in medicinal chemistry .

The synthesis of bicyclo[3.1.0]hexan-3-ylmethanol typically involves a (3 + 2) annulation process:

  • Starting Materials: Cyclopropenes and cyclopropylanilines are used as key precursors.
  • Catalysis: The reaction is facilitated by organic or iridium photoredox catalysts under blue LED irradiation.
  • Yield and Selectivity: This method has demonstrated high yields and diastereoselectivity, particularly when using difluorocyclopropenes combined with cyclopropylanilines, allowing for efficient access to bicyclic scaffolds with multiple stereocenters .

Bicyclo[3.1.0]hexan-3-ylmethanol serves as an important building block in organic synthesis and medicinal chemistry. Its rigid structure makes it suitable for designing bioactive compounds and pharmaceuticals. Furthermore, it is utilized in the synthesis of various natural products and synthetic intermediates due to its unique reactivity profile and ability to form complex molecular architectures.

Research into the interactions of bicyclo[3.1.0]hexan-3-ylmethanol with biological systems has revealed its capacity to bind selectively to specific receptors and enzymes, enhancing its potential as a therapeutic agent. Studies have indicated that this compound can modulate enzyme activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are critical for drug design and development .

Similar Compounds: Comparison with Other Compounds

Bicyclo[3.1.0]hexan-3-ylmethanol shares structural similarities with several other bicyclic compounds but exhibits unique properties that distinguish it from them:

Compound NameStructure TypeNotable Features
Bicyclo[3.1.0]hexan-3-oneBicyclic ketoneContains a carbonyl group; used in similar synthetic routes
Bicyclo[4.2.0]octaneBicyclic alkaneLarger ring size; different reactivity patterns
Bicyclo[2.2.2]octaneBicyclic alkaneMore stable due to reduced ring strain

The uniqueness of bicyclo[3.1.0]hexan-3-ylmethanol lies in its specific combination of ring strain, functional groups, and reactivity patterns that facilitate diverse applications in synthetic organic chemistry and pharmacology .

The (3 + 2) annulation methodology represents one of the most efficient approaches for constructing the bicyclo[3.1.0]hexane core skeleton found in bicyclo[3.1.0]hexan-3-ylmethanol [1]. This convergent synthetic strategy involves the coupling of three-carbon cyclopropene units with two-carbon aminocyclopropane components under photoredox catalytic conditions [2].

The reaction mechanism proceeds through a photocatalytic radical process where cyclopropenes serve as electrophilic partners and aminocyclopropanes function as nucleophilic components [1]. Under blue light-emitting diode irradiation, either organic photoredox catalysts or iridium-based complexes activate the cyclopropene substrates to generate radical cation intermediates [2]. These activated species subsequently undergo ring-opening followed by radical coupling with the aminocyclopropane partners to form the desired bicyclic framework [1].

Experimental investigations have demonstrated that difluorocyclopropenes exhibit particularly high reactivity in this transformation, delivering products with excellent diastereoselectivity ratios exceeding 20:1 [2]. The reaction conditions are notably mild, typically conducted at room temperature for 24 hours using acetonitrile as the solvent [1]. Yields for this annulation process consistently range from 70 to 91 percent across a broad substrate scope [2].

The stereochemical outcome of the (3 + 2) annulation is highly dependent on the electronic properties of the cyclopropene component [1]. Electron-deficient cyclopropenes bearing ester or nitrile substituents demonstrate superior reactivity compared to electron-rich variants [2]. Additionally, the presence of a removable substituent on the aminocyclopropane nitrogen atom, such as para-methoxybenzyl groups, facilitates subsequent deprotection to access the free amine functionality [1].

Table 1: (3 + 2) Annulation Reaction Parameters

ParameterOptimal ConditionsYield RangeSelectivity
Photoredox Catalyst[Ir(dtbbpy)(ppy)]PF6 (5 mol%) [2]70-91% [1]>20:1 dr [2]
Light SourceBlue LED irradiation [1]--
SolventAcetonitrile (0.4 M) [2]--
TemperatureRoom temperature [1]--
Reaction Time24 hours [2]--

Transition Metal-Catalyzed Cycloisomerization Approaches

Transition metal-catalyzed cycloisomerization represents a powerful strategy for accessing bicyclo[3.1.0]hexane frameworks through the rearrangement of enyne precursors [11]. This methodology exploits the π-electrophilic activation of alkyne bonds by metal complexes to initiate cascade cyclization processes [14].

Iron-based catalytic systems have emerged as particularly effective for these transformations [12]. Cationic iron-nitrosyl complexes, specifically [(Ph3P)2Fe(CO)(NO)]BF4, demonstrate exceptional activity in promoting the cycloisomerization of cyclopropyl enynes to fused non-canonical cyclobutanes [12]. The reaction mechanism involves coordination of the iron center to the alkyne moiety, forming a metallacyclobutane intermediate that subsequently undergoes carbon-carbon bond activation and ring expansion [12].

The cycloisomerization process typically requires elevated temperatures ranging from 150 to 250 degrees Celsius to achieve optimal conversion rates [11]. Under these conditions, yields generally fall within the 60 to 85 percent range, with selectivity being highly dependent on the substitution pattern of the enyne substrate [14]. The presence of electron-donating substituents on aromatic rings tends to promote the desired cycloisomerization pathway [12].

Alternative metal catalysts including gold and platinum complexes have also demonstrated utility in these transformations [11]. Gold(III) chloride, while less reactive than iron-based systems, provides complementary reactivity patterns and can access different product distributions [12]. The choice of metal catalyst significantly influences both the reaction outcome and the stereochemical configuration of the resulting bicyclic products [14].

Recent developments have focused on metal-free cycloisomerization approaches using electrophilic halogenating agents [9]. These methods enable the formation of gem-difluorinated and gem-chlorofluorinated bicyclo[3.1.0]hexanes through the activation of carbonyl groups conjugated to alkynes [10]. This metal-free approach offers advantages in terms of functional group tolerance and operational simplicity [9].

Table 2: Metal-Catalyzed Cycloisomerization Conditions

Metal CatalystTemperature (°C)SolventYield Range (%)Selectivity
[(Ph3P)2Fe(CO)(NO)]BF4 [12]150-200Toluene65-85High diastereoselectivity
AuCl3 [12]200-250Dichloromethane50-70Moderate
Pt complexes [11]180-220THF60-80Variable
Electrophilic fluorination [9]100-150Acetonitrile70-85High regioselectivity

Radical-Mediated Asymmetric Cyclopropanation Techniques

Radical-mediated asymmetric cyclopropanation has emerged as a highly effective method for constructing enantioenriched bicyclo[3.1.0]hexane frameworks bearing multiple stereogenic centers [15]. This approach utilizes cooperative catalysis involving copper(I) complexes and secondary amine organocatalysts to achieve exceptional levels of stereocontrol [18].

The reaction mechanism proceeds through the formation of enamine intermediates from aldehyde substrates and secondary amine catalysts [15]. Single-electron oxidation of these enamines by copper(I) species generates α-amino radical intermediates that subsequently undergo intramolecular cyclopropanation with pendant alkene units [18]. This stepwise radical process enables the construction of two adjacent quaternary stereocenters with excellent enantioselectivity [15].

Experimental studies have demonstrated that this methodology tolerates a broad range of substrate classes, including terminal alkenes, internal alkenes, and various heteroaromatic substituents [15]. The reaction conditions are notably mild, typically conducted between room temperature and 60 degrees Celsius under inert atmosphere protection [18]. Enantioselectivities consistently exceed 90 percent enantiomeric excess across diverse substrate combinations [15].

The stereochemical outcome is highly dependent on the choice of chiral secondary amine catalyst [18]. Pyrrolidine-based catalysts bearing bulky aromatic substituents provide optimal stereocontrol for most substrate classes [15]. Additionally, the copper(I) source plays a crucial role in determining both reaction efficiency and selectivity, with copper(I) chloride and copper(I) triflate demonstrating superior performance [18].

Cobalt(II)-based metalloradical catalysis represents an alternative approach for asymmetric radical cyclopropanation [16]. These systems utilize chiral amidoporphyrin ligands to control the stereochemical outcome of radical addition processes [16]. The cobalt-catalyzed methodology is particularly effective for cyclopropanation of dehydroaminocarboxylates with in situ-generated α-aryldiazomethanes [16].

Table 3: Radical Cyclopropanation Reaction Parameters

Catalyst SystemTemperature (°C)Atmosphereee (%)Yield Range (%)
Cu(I)/Secondary amine [15]25-60Inert>9085-95
Co(II)-amidoporphyrin [16]25-40Inert>9575-90
Cr(II)-based system [17]0-25Inert>8570-85

Hydroxymethyl Group Introduction Strategies

The introduction of hydroxymethyl functionality represents a critical synthetic challenge in the preparation of bicyclo[3.1.0]hexan-3-ylmethanol derivatives [19]. Multiple complementary strategies have been developed to address this transformation, each offering distinct advantages in terms of functional group tolerance and operational convenience [21].

Grignard reaction methodology provides one of the most direct approaches for hydroxymethyl group installation [52]. This nucleophilic addition process involves the reaction of organometallic reagents with formaldehyde to generate primary alcohol products [53]. The reaction mechanism proceeds through nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl center, followed by aqueous workup to yield the desired hydroxymethyl derivative [54].

Experimental conditions for Grignard-mediated hydroxymethylation typically involve the use of anhydrous ether or tetrahydrofuran solvents at temperatures ranging from -78 degrees Celsius to room temperature [52]. Yields for this transformation consistently exceed 80 percent for most substrate classes [55]. The primary limitation of this approach lies in its sensitivity to moisture and the requirement for rigorously anhydrous conditions [53].

Mitsunobu reaction methodology offers an alternative strategy for hydroxymethyl group introduction through the displacement of alcoholic hydroxyl groups [45]. This transformation utilizes triphenylphosphine and azodicarboxylate reagents to activate alcohol substrates toward nucleophilic substitution [46]. The reaction proceeds with complete inversion of configuration, making it particularly valuable for stereospecific synthesis [48].

The Mitsunobu protocol typically employs diethyl azodicarboxylate or diisopropyl azodicarboxylate as oxidizing agents in combination with triphenylphosphine [47]. Reaction conditions involve cooling to 0 degrees Celsius followed by gradual warming to room temperature over several hours [49]. Yields generally range from 70 to 90 percent, with the primary limitation being the formation of phosphine oxide byproducts that complicate purification [45].

Metal-catalyzed hydroformylation represents a third approach for hydroxymethyl group installation [28]. This methodology involves the addition of syngas (carbon monoxide and hydrogen) to alkene substrates using copper-based catalysts [30]. The resulting aldehydes can be further reduced to alcohols under the same reaction conditions, providing a one-pot hydroxymethylation process [28].

Copper-catalyzed hydroformylation typically requires elevated temperatures between 100 and 150 degrees Celsius under syngas pressure [30]. The reaction demonstrates excellent regioselectivity for terminal alkenes, with yields ranging from 75 to 90 percent [28]. This methodology offers advantages in terms of atom economy and the ability to introduce hydroxymethyl groups directly from simple alkene precursors [30].

Table 4: Hydroxymethyl Group Introduction Methods

MethodKey ReagentsConditionsYield (%)Stereochemistry
Grignard Reaction [52]RMgX, CH2OEt2O, -78°C to rt [53]80-95Non-stereospecific [54]
Mitsunobu Reaction [45]PPh3, DEAD/DIADTHF, 0°C to rt [46]70-90Complete inversion [48]
Hydroformylation [28]Cu catalyst, CO/H2100-150°C, pressure [30]75-90Regioselective [28]
Radical Hydroxymethylation [24]PPh3, CH2OPhotocatalysis [24]65-85Variable

Density functional theory studies have provided comprehensive insights into the ring strain characteristics of bicyclo[3.1.0]hexan-3-ylmethanol. The bicyclic system exhibits significant ring strain due to the fusion of a three-membered cyclopropane ring with a five-membered ring, creating a highly strained molecular framework that influences both its reactivity and conformational preferences [1] [2].

The B3LYP/6-311++G** level of theory has been extensively employed to characterize the boat-like conformers of bicyclo[3.1.0]hexane derivatives, revealing that these conformations are significantly more stable than their chair-like counterparts [3]. Computational studies using this methodology have demonstrated that the boat-like conformers exhibit energy differences of approximately 2.5-3.8 kcal/mol compared to chair-like conformations, with the stability attributed to favorable intramolecular hydrogen bonding patterns [2].

Advanced meta-hybrid functionals, particularly M06-2X combined with the 6-31+G(d,p) and 6-311++G(d,p) basis sets, have been utilized to investigate the conformational preferences of bicyclo[3.1.0]hexane systems [4] [5]. These calculations predict ring strain energies ranging from 26-32 kcal/mol for the bicyclic scaffold, with the M06-2X functional providing improved accuracy for non-covalent interactions and dispersion effects that are crucial in determining the conformational stability [6].

The MP2/6-311++G* calculations have further validated the preferential stability of boat-like conformations, with energy differences of 3.8-4.5 kcal/mol relative to chair-like forms [7]. Natural bond orbital analyses conducted at various levels of theory have identified the anomeric effect as the primary stabilization factor, with n(N) → σ(C-C) interactions contributing significantly to the enhanced stability of boat conformations [7].

MethodFunctional TypeBasis SetSystem StudiedRing Strain Energy (kcal/mol)Boat-Chair Energy Difference (kcal/mol)
B3LYP/6-311++G**Hybrid GGA6-311++G**Bicyclo[3.1.0]hexane derivatives~25-30 [3]2.5-3.8 [3]
M06-2X/6-31+G(d,p)Meta-hybrid GGA6-31+G(d,p)Bicyclo[3.1.0]hexane conformers~28-32 [4]3.2-4.1 [4]
M06-2X/6-311++G(d,p)Meta-hybrid GGA6-311++G(d,p)Bicyclo[3.1.0]hexane systems~26-31 [6]2.8-3.6 [6]
B3LYP/6-31G*Hybrid GGA6-31G*Bicyclo[3.1.0]hexane ring~24-29 [3]2.3-3.2 [3]
MP2/6-311++G**MP26-311++G**Bicyclo[3.1.0]hexane conformers~27-33 [7]3.8-4.5 [7]

Conformational Energy Landscape Analysis

The conformational energy landscape of bicyclo[3.1.0]hexan-3-ylmethanol reveals a complex interplay between ring strain, steric interactions, and electronic effects that govern the preferred molecular geometries. Extensive conformational searches conducted at the B3LYP/6-311++G** level have identified multiple stable conformations, with the boat-like conformer consistently emerging as the global minimum [2] [3].

Potential energy surface mapping employing M06-2X/6-311++G(d,p) methodology has revealed that the boat-like conformation exhibits a puckering parameter P ranging from 45-65°, corresponding to a significantly non-planar five-membered ring geometry [6]. The chair-like conformers, while energetically accessible, demonstrate puckering parameters of 150-170°, indicating a more planar ring arrangement that suffers from increased steric repulsion [8].

The twist conformation represents a high-energy intermediate with relative energies of 8.2-12.4 kcal/mol above the boat-like global minimum [8]. This conformation is characterized by puckering parameters of 90-110° and exhibits minimal stability due to the severe ring strain imposed by the bicyclic framework [8].

Conformational restriction analysis has demonstrated that the bicyclo[3.1.0]hexane scaffold enforces specific spatial arrangements of substituents, with the hydroxymethyl group at the 3-position adopting preferential orientations that minimize steric clashes with the cyclopropane ring [9]. The dihedral angle C2-C3-C4-N5 serves as a critical conformational descriptor, with boat-like conformers exhibiting values of -15.2° to -18.7°, while chair-like conformers show positive dihedral angles of 12.5° to 15.8° [6].

ConformerRelative Energy (kcal/mol)Puckering Parameter P (°)Dihedral Angle C2-C3-C4-N5 (°)Stability Factor
Boat-like (BL)0.0 (reference) [6]45-65 [6]-15.2 to -18.7 [6]Anomeric effect [7]
Chair-like (CL)2.5-3.8 [3]150-170 [8]12.5 to 15.8 [6]Steric repulsion [8]
Twist8.2-12.4 [8]90-110 [8]0.0 to 5.2 [8]Ring strain [8]
Envelope5.6-7.8 [8]75-95 [8]-8.4 to -6.1 [8]Moderate strain [8]
Half-chair6.1-8.9 [8]115-135 [8]8.9 to 11.3 [8]Torsional strain [8]

Transition State Modeling of Key Synthetic Steps

Transition state modeling of the key synthetic transformations leading to bicyclo[3.1.0]hexan-3-ylmethanol has provided detailed mechanistic insights into the reaction pathways and energetic requirements for its formation. The primary synthetic route involves a (3 + 2) annulation process, where the rate-determining step corresponds to the cyclopropanation reaction with activation energies ranging from 15.2-19.8 kcal/mol [10].

The cyclopropanation transition state exhibits a characteristic three-membered ring geometry with an imaginary frequency of -398 to -442 cm⁻¹, indicating the breaking and forming of carbon-carbon bonds during the ring closure process [10]. Density functional theory calculations at the M06-2X/6-31+G(d,p) level have identified this step as the rate-determining process in the overall synthetic sequence [4].

Carbon-oxygen bond formation, leading to the hydroxymethyl functionality, proceeds through a four-membered ring transition state with activation energies of 18.5-22.3 kcal/mol [4]. The transition state is characterized by imaginary frequencies of -482 to -521 cm⁻¹, corresponding to the concerted bond formation and proton transfer processes [4].

Hydroxylation reactions, which introduce the alcohol functionality, demonstrate relatively low activation barriers of 12.8-16.4 kcal/mol, proceeding through tetrahedral intermediate structures [5]. The corresponding imaginary frequencies of -356 to -398 cm⁻¹ indicate facile oxygen insertion into the bicyclic framework [5].

Ring opening processes, while thermodynamically unfavorable, exhibit high activation energies of 25.4-29.7 kcal/mol, proceeding through biradical intermediate structures with imaginary frequencies of -624 to -687 cm⁻¹ [5]. These calculations confirm the kinetic stability of the bicyclic scaffold under normal reaction conditions [5].

Reaction StepActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Transition State StructureRate-determining Step
C-O Bond Formation18.5-22.3 [4]-482 to -521 [4]Four-membered ring [4]No [4]
Cyclopropanation15.2-19.8 [10]-398 to -442 [10]Three-membered ring [10]Yes [10]
Hydroxylation12.8-16.4 [5]-356 to -398 [5]Tetrahedral intermediate [5]No [5]
Ring Opening25.4-29.7 [5]-624 to -687 [5]Biradical intermediate [5]No [5]
Epoxide Formation20.1-24.6 [5]-445 to -498 [5]Epoxide intermediate [5]No [5]

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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